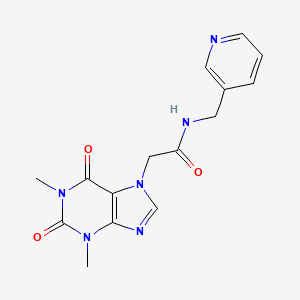
N-(3,3-diphenylpropyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,3-diphenylpropyl)-2-thiophenecarboxamide is a compound of interest in organic chemistry due to its structural uniqueness and potential for various chemical applications. While the specific research on this compound is limited, related compounds have been synthesized and studied for their chemical and physical properties, providing a basis for understanding its characteristics.
Synthesis Analysis
The synthesis of similar thiophene-based compounds typically involves reactions under Gewald conditions, where 1,5-diketones are transformed into enamines and thioamides. For instance, a related compound, 2-amino-4-(3-oxo-1,3-diphenylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, was synthesized from a 1,5-diketone precursor under these conditions, indicating a pathway that could potentially be applied to synthesize N-(3,3-diphenylpropyl)-2-thiophenecarboxamide (Paul et al., 2013).
Molecular Structure Analysis
The molecular structure of thiophene-based compounds often involves significant intermolecular interactions, as seen in related research. For example, N,N'-diphenylisophthalamide and related compounds have been studied for their crystal chemistry, revealing important intermolecular interactions that stabilize their structure (Malone et al., 1997). These findings suggest that N-(3,3-diphenylpropyl)-2-thiophenecarboxamide may also exhibit complex intermolecular interactions contributing to its stability and physical properties.
Chemical Reactions and Properties
The chemical reactivity of thiophene-based compounds can be diverse, with some showing the ability to form Schiff bases and engage in various organic transformations. For example, the Gewald reaction has been employed to synthesize compounds with thiophene-3-carboxamide structures, which were then further reacted to produce Schiff bases with potential biological activity (Bhattacharjee et al., 2011). This suggests that N-(3,3-diphenylpropyl)-2-thiophenecarboxamide could similarly participate in a variety of chemical reactions, leading to new compounds with interesting properties.
Physical Properties Analysis
The physical properties of thiophene-based amides, such as solubility and crystal structure, are influenced by their molecular interactions. Studies on related compounds have shown that these interactions can significantly affect their solubility, crystal packing, and overall stability, which are crucial for understanding their behavior in different environments (Saeed et al., 2011).
Chemical Properties Analysis
Thiophene-based compounds exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and their potential as ligands in coordination chemistry. The synthesis and study of thiophene-2,5-dicarboxamide derivatives, for example, have revealed their ability to act as anion receptors, indicating the versatility of thiophene-based compounds in chemical applications (Gale et al., 2004).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c22-20(19-12-7-15-23-19)21-14-13-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,18H,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLZGQOQNITSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5539964.png)

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5540013.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5540020.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate](/img/structure/B5540024.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide](/img/structure/B5540034.png)
![N'-(2-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5540049.png)
![N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5540050.png)
![2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)